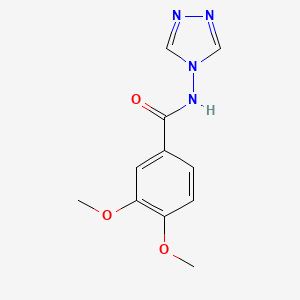![molecular formula C11H11N5 B14143177 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 361364-74-1](/img/structure/B14143177.png)
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate. This reaction is carried out under solvent-free conditions at temperatures ranging from 160°C to 170°C, without the need for a catalyst . The reaction yields colorless or light yellow crystalline solids that are soluble in chloroform, DMSO, and DMF, but insoluble in water and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods described above can be scaled up for industrial applications. The solvent-free synthesis approach is particularly advantageous for industrial production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It reacts with α,β-unsaturated carbonyl compounds to form derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used as a reagent for oxidation reactions.
Substitution: The reaction with α,β-unsaturated carbonyl compounds is typically carried out in methanol in the presence of sodium methoxide.
Major Products
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Scientific Research Applications
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its ability to form strong enzyme-substrate complexes in biological media. This interaction is facilitated by the compound’s tetrazolo[1,5-a]pyrimidine core, which can interact with various molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[5,1-b]quinazolines: These compounds are synthesized from 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and exhibit similar biological activities.
Dihydropyrimidin-2-one Derivatives: These compounds also exhibit a broad spectrum of biological activities and share structural similarities with this compound.
Uniqueness
This compound is unique due to its ability to form strong enzyme-substrate complexes and its broad spectrum of biological activities. Its structural features also make it a versatile building block for the synthesis of more complex heterocyclic compounds.
Properties
CAS No. |
361364-74-1 |
|---|---|
Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-8-7-10(9-5-3-2-4-6-9)16-11(12-8)13-14-15-16/h2-7,10H,1H3,(H,12,13,15) |
InChI Key |
IDMQIZDTPHMAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=NN=N2)N1)C3=CC=CC=C3 |
solubility |
20 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


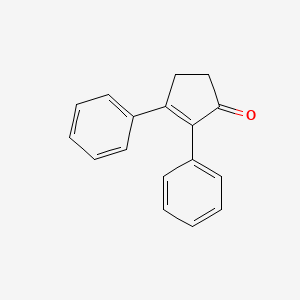
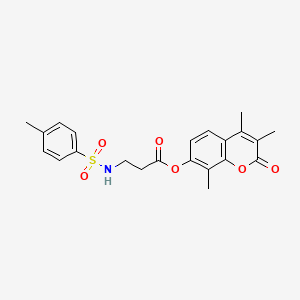
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
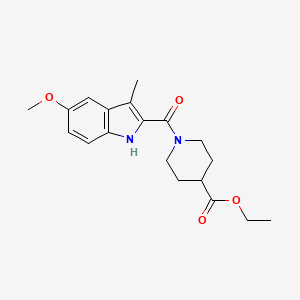
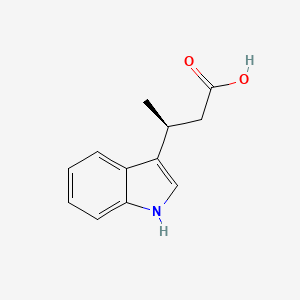
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
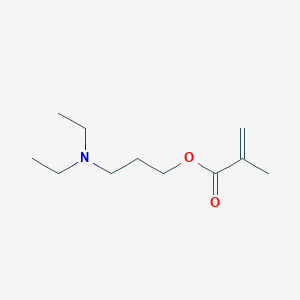
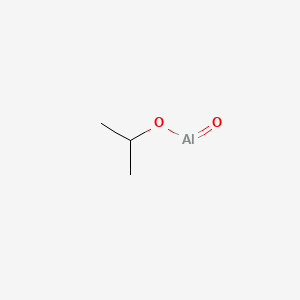
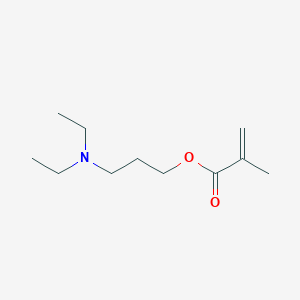
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
